molecular formula C9H7BrN2O3 B3046671 Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate CAS No. 1264193-15-8

Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B3046671
CAS No.: 1264193-15-8
M. Wt: 271.07
InChI Key: DLKODISTHUKHJT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring an oxazole ring fused to a pyridine core. The bromine substituent at position 6 and the ethyl carboxylate group at position 2 confer unique electronic and steric properties. Its molecular formula is C₉H₇BrN₂O₃ (derived from and ), with a molecular weight of 287.07 g/mol. The compound serves as a versatile intermediate in medicinal chemistry, particularly in Suzuki couplings and other cross-coupling reactions due to the bromine's reactivity .

Properties

IUPAC Name

ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-2-14-9(13)8-12-7-6(15-8)3-5(10)4-11-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKODISTHUKHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175618
Record name Oxazolo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264193-15-8
Record name Oxazolo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264193-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C9H7BrN2O3
  • Molecular Weight : 271.07 g/mol
  • CAS Number : 1264193-15-8
  • Purity : Typically around 95% to 97% .

The compound features a bromine atom at the 6-position of the oxazole ring and an ethyl carboxylate group at the 2-position, which contributes to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in microbial resistance. Its structural features allow it to inhibit the growth of certain bacterial strains, making it a candidate for further pharmacological investigations.
  • Antitumor Activity : this compound has shown promise in inhibiting tumor growth in various cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes linked to disease processes. For instance, studies have indicated potential interactions with enzymes involved in metabolic pathways that are crucial for cancer cell survival.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-pyridylcarboxylatePyridine ring with an ethyl carboxylate groupLacks bromination; primarily studied for flavoring
6-Methyl-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acidMethyl substitution at the 6-positionExhibits different biological properties
5-Bromo-2-pyridonePyridine ring with a keto groupDifferent functional group leading to varied reactivity

This compound stands out due to its unique combination of bromine substitution and fused ring structure, enhancing its reactivity and potential biological activities compared to these similar compounds.

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial properties of this compound involved testing against various bacterial strains. The results indicated a significant inhibition of growth in Gram-positive bacteria at concentrations as low as 50 µg/mL. Further investigations are required to determine the exact mechanism of action and potential clinical applications.

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 25 µM after 48 hours. Mechanistic studies suggested that this compound induces apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Substituent Variations on the Oxazolo[4,5-b]pyridine Core

Halogen-Substituted Derivatives
  • Ethyl 6-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate :
    • Replacing bromine with chlorine reduces molecular weight (267.62 g/mol) and alters reactivity. Chlorine’s lower electronegativity may decrease oxidative stability compared to bromine.
    • Synthesis: Acid-catalyzed silica-supported methods yield chloro derivatives efficiently (e.g., compound 3i in ) .
Aryl-Substituted Derivatives
  • 2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine (3h) :
    • The methoxy group enhances electron density, increasing solubility in polar solvents. Reported melting points for aryl derivatives range from 120–160°C () .
  • 2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine (3j) :
    • The CF₃ group introduces strong electron-withdrawing effects, altering NMR chemical shifts (e.g., downfield shifts in ¹H NMR for adjacent protons) .
Alkyl-Substituted Derivatives
  • Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16): A propenoate chain at position 6 and a piperidine-alkyl group at position 2 enhance biological activity. Synthesized via Heck reaction with 88% yield () .

Fused Heterocyclic Analogues

Imidazo[4,5-b]pyridine Derivatives
  • Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate :
    • The imidazole ring (two nitrogens) increases basicity compared to oxazole. pKa ≈ 6.41 (vs. -1.84 for oxazole derivatives), affecting solubility and reactivity () .
    • Boiling point: ~396.5°C (predicted), higher than oxazole analogues due to increased hydrogen bonding .
Triazolo[4,5-b]pyridine Derivatives
  • Ethyl 7-amino-5-methyl-2-phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylate (20a): The triazole ring introduces additional nitrogen atoms, enhancing π-stacking interactions in biological targets. Yields for such derivatives are moderate (~45%) .

Positional Isomers

  • Ethyl 7-amino-2-(4-methoxyphenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylate (20b): The oxazole ring fused at [5,4-b] positions alters electronic distribution. ¹³C NMR shows distinct shifts (e.g., carbonyl carbons at ~170 ppm) compared to [4,5-b] isomers .

Spectral Data Comparison

Compound IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl 6-bromo derivative ~1707 1.40 (t, CH₃), 4.40 (q, CH₂) 171.3 (C=O), 115.4 (C-Br)
Compound 16 (propenoate) 1707 1.40 (t, CH₃), 6.50 (d, CH=CH) 170.7 (C=O), 143.2 (C=C)
2-(4-Cl-phenyl) derivative (3i) 1685 7.60 (d, Ar-H) 154.7 (C-O), 147.3 (C=N)

Q & A

Advanced Research Question

  • Catalyst Loading : Use 5 mol% HClO₄/SiO₂ nanoparticles for efficient cyclization at room temperature, reducing side products .
  • Solvent Choice : Methanol enhances protonation of intermediates, while acetone improves solubility for bulky ketone reactants .
  • Workup : Precipitate products by pouring reaction mixtures onto crushed ice, followed by diethyl ether washing to remove unreacted reagents .

Yield Benchmark : Reported yields for analogous oxazolo-pyridines range from 47–50% under optimized conditions .

How should researchers address contradictions in reported synthesis protocols?

Q. Data Contradiction Analysis

  • Reagent Modifications : Some protocols substitute Dess-Martin periodinane with milder oxidants (e.g., MnO₂) to preserve acid-sensitive intermediates .
  • Timing Variability : Stirring times for LiAlH₄ reductions vary (12–24 hours); monitor via TLC to standardize .
  • Reproducibility Checks : Replicate procedures from multiple sources (e.g., vs. 8) and compare spectroscopic data to identify protocol-dependent impurities.

What mechanistic insights explain the acid-catalyzed cyclization of intermediates?

Advanced Research Question

  • Protonation of Carbonyl Oxygen : HClO₄ activates the carbonyl group, facilitating nucleophilic attack by adjacent amino groups .
  • Silica Support Role : SiO₂ nanoparticles provide a high-surface-area environment, stabilizing transition states and accelerating ring closure .
  • Solvent Effects : Methanol acts as a proton donor, enhancing the electrophilicity of the carbonyl carbon .

What challenges arise in achieving high purity, and how are they resolved?

Advanced Research Question

  • Byproduct Formation : Incomplete cyclization generates open-chain intermediates; use column chromatography (silica gel, ethyl acetate/hexane) for separation .
  • Hygroscopic Intermediates : Store aldehydes (e.g., 24a-c) under inert gas to prevent hydration .
  • Metal Residues : Chelating agents (e.g., EDTA) in aqueous workups remove trace Pd/Cu catalysts from coupling reactions .

What safety protocols are critical when handling this compound?

Basic Research Question

  • LiAlH₄ Hazards : Reacts violently with water; use flame-dried glassware and conduct reactions under nitrogen .
  • Dess-Martin Periodinane : Oxidizer—avoid contact with alcohols or reducing agents .
  • Brominated Byproducts : Dispose via halogen-specific waste streams to prevent environmental contamination .

How is this compound utilized in synthesizing extended heterocyclic systems?

Advanced Research Question

  • Naphthyridine Derivatives : React with ketones (e.g., acetophenone) under basic conditions (KOH/ethanol) to form fused [1,6]naphthyridines .
  • Photocytotoxic Agents : Functionalize with chromophores (e.g., coumarins) for light-activated bioactivity .

How do substituent variations impact physicochemical properties?

Q. Comparative Analysis

  • Electron-Withdrawing Groups (Br, CF₃) : Increase oxidative stability but reduce solubility in polar solvents .
  • Aryl Substituents : Chlorophenyl groups enhance π-π stacking in crystal lattices, improving crystallinity for X-ray studies .
  • Methoxy Groups : Improve bioavailability by modulating logP values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

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